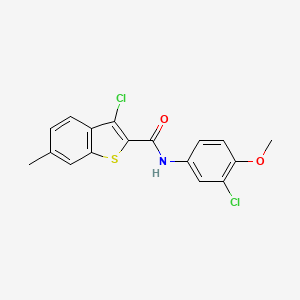![molecular formula C23H20N6OS B11671576 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11671576.png)
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
准备方法
合成路线和反应条件
2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-YL]硫代}-N'-[(Z)-(吡啶-4-YL)亚甲基]乙酰肼的合成通常涉及多个步骤:
三唑环的形成: 可以通过涉及肼和适当醛或酮的环化反应合成三唑环。
硫醚的形成: 通过使三唑衍生物与硫醇化合物反应引入硫代基团。
酰肼的形成: 通过使中间体与水合肼反应形成乙酰肼部分。
席夫碱的形成: 最后一步涉及酰肼与吡啶-4-甲醛的缩合,形成席夫碱。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件以及采用重结晶或色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,尤其是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可能发生在席夫碱处,将其转化为相应的胺。
取代: 三唑环和吡啶部分可以参与各种取代反应,引入不同的官能团。
常见试剂和条件
氧化剂: 过氧化氢,间氯过氧苯甲酸。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤化剂,亲核试剂。
主要产物
氧化产物: 亚砜,砜。
还原产物: 胺。
取代产物: 卤代衍生物,亲核取代产物。
科学研究应用
化学
催化: 该化合物可以用作配位化学中的配体,与作为各种反应催化剂的金属形成络合物。
材料科学:
生物学
抗菌活性: 三唑衍生物以其抗菌特性而闻名,该化合物可能表现出类似的活性。
酶抑制: 作为参与疾病途径的特定酶的抑制剂的潜在用途。
医学
药物开发: 可以探索该化合物作为治疗剂的潜力,特别是在治疗感染或癌症方面。
工业
农业: 由于其生物活性,可能用作杀真菌剂或杀虫剂。
制药: 合成其他生物活性化合物的中间体。
作用机制
2-{[5-(4-甲基苯基)-4-苯基-4H-1,2,4-三唑-3-YL]硫代}-N'-[(Z)-(吡啶-4-YL)亚甲基]乙酰肼的作用机制可能涉及与特定分子靶标(如酶或受体)的相互作用。三唑环可以与酶活性位点中的金属离子结合,抑制其活性。席夫碱部分可能与生物分子中的亲核位点相互作用,导致各种生物效应。
相似化合物的比较
类似化合物
1,2,4-三唑衍生物: 具有类似三唑环的化合物,例如氟康唑和伊曲康唑,用作抗真菌剂。
席夫碱: 具有类似席夫碱结构的化合物,以其抗菌和抗癌活性而闻名。
属性
分子式 |
C23H20N6OS |
|---|---|
分子量 |
428.5 g/mol |
IUPAC 名称 |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15- |
InChI 键 |
YAXVAOIPVFKTIT-MYYYXRDXSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=NC=C4 |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11671494.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671499.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11671502.png)
![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide](/img/structure/B11671510.png)
![4-[2-(4-Methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl benzoate](/img/structure/B11671515.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B11671521.png)
![(5Z)-5-{2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671523.png)

![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11671532.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11671536.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B11671541.png)
![2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol](/img/structure/B11671547.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11671555.png)
